![molecular formula C20H26O4 B1258302 Przewalskin B](/img/structure/B1258302.png)
Przewalskin B
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Overview
Description
Przewalskin B is a naphthofuran. It has a role as a metabolite.
Scientific Research Applications
Novel Diterpenoid Discovery
Przewalskin B is a novel diterpenoid isolated from the Chinese medicinal plant Salvia przewalskii. It has a unique skeleton structure, which was elucidated through extensive NMR analysis and single-crystal X-ray study. This compound displays modest anti-HIV-1 activity, suggesting potential therapeutic applications (Xu et al., 2006).
Synthesis Approaches
Efficient strategies for the total synthesis of this compound have been reported. These methods involve complex organic reactions like intermolecular S(N)2' substitution and Rh(2)(OAc)(4)-mediated intramolecular carbene insertion, which are significant for pharmaceutical synthesis (Zhuo et al., 2011); (Xiao et al., 2014).
Biotransformation Studies
Research on przewalskinic acid A, related to this compound, involved its preparation from salvianolic acid B using a crude enzyme from Aspergillus oryzae. This biotransformation is notable for obtaining biologically active ingredients in significant quantities, showcasing an application in biochemistry and pharmacology (Liu et al., 2014).
Photophysical and Binding Behavior Studies
The photophysical properties of Przewalskinone-B, closely related to this compound, were studied to understand its medicinal values. The study focused on its interaction with β-Cyclodextrin, a drug carrier, indicating potential applications in drug delivery systems (Krishnaveni, 2017).
Chemical Constituents in Salvia Przewalskii
Extensive research on Salvia przewalskii, the source of this compound, reveals various chemical constituents and their pharmacological activities. This research is fundamental in understanding the plant's potential in traditional and modern medicine (Yang et al., 2011).
properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.01,13.04,9]hexadeca-8,15-diene-12,14-dione |
InChI |
InChI=1S/C20H26O4/c1-11(2)13-10-19-9-7-14-12(6-5-8-18(14,3)4)16(19)24-17(22)20(19,23)15(13)21/h6,10-11,14,16,23H,5,7-9H2,1-4H3/t14?,16-,19-,20-/m1/s1 |
InChI Key |
XENNDAKNPKZKFC-VWZLZXLISA-N |
Isomeric SMILES |
CC(C)C1=C[C@]23CCC4C(=CCCC4(C)C)[C@H]2OC(=O)[C@@]3(C1=O)O |
Canonical SMILES |
CC(C)C1=CC23CCC4C(=CCCC4(C)C)C2OC(=O)C3(C1=O)O |
synonyms |
Przewalskin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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